![molecular formula C20H20N2O4S2 B2821064 3-(isopropylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide CAS No. 900009-55-4](/img/structure/B2821064.png)
3-(isopropylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide
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Overview
Description
The compound “3-(isopropylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups including an isopropylsulfonyl group, a benzamide group, and a thiazole ring. The presence of a 4-methoxyphenyl group indicates that there is a phenyl ring with a methoxy (OCH3) group at the 4th position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions such as Suzuki coupling and Grignard addition .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted. For example, it’s likely that this compound is relatively non-polar due to the presence of the benzamide and isopropylsulfonyl groups. This could affect its solubility and reactivity .Scientific Research Applications
Antibacterial Activity
The compound’s structure suggests potential as an antibacterial agent. Specifically, it targets type III secretion (T3S) in Gram-negative bacteria. T3S is a crucial protein export machinery used by pathogens like Yersinia spp., Shigella spp., Chlamydia spp., and Salmonella spp. to evade the host immune system and establish disease . By inhibiting T3S, this compound could disarm bacterial pathogens without affecting benign endogenous microflora, potentially leading to novel antibacterial drugs.
Tyrosinase Inhibition
Another interesting application lies in tyrosinase inhibition. The compound (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one shows strong competitive inhibition activity against mushroom tyrosinase. It has IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase . Tyrosinase inhibitors are relevant in cosmetics and skin care due to their role in melanin production.
Antimicrobial and Antiproliferative Properties
Newly synthesized derivatives of this compound, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide , exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Additionally, they demonstrate anticancer potential against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) . These findings highlight its dual role in combating microbial infections and cancer.
Rational Drug Design
Molecular docking studies reveal that several derivatives, including d1 , d2 , d3 , d6 , and d7 , have favorable binding scores within the active sites of relevant proteins (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead candidates for rational drug design .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-13(2)28(24,25)17-6-4-5-15(11-17)19(23)22-20-21-18(12-27-20)14-7-9-16(26-3)10-8-14/h4-13H,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFGHIWPJPXVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(isopropylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide |
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